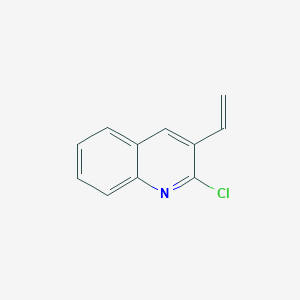

2-Chloro-3-ethenylquinoline

CAS No.:

Cat. No.: VC18128369

Molecular Formula: C11H8ClN

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClN |

|---|---|

| Molecular Weight | 189.64 g/mol |

| IUPAC Name | 2-chloro-3-ethenylquinoline |

| Standard InChI | InChI=1S/C11H8ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h2-7H,1H2 |

| Standard InChI Key | QRXLPDVUCDQDPQ-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC2=CC=CC=C2N=C1Cl |

Introduction

Structural and Molecular Characteristics

Core Quinoline Framework

Quinoline, a heterocyclic aromatic compound (C₉H₇N), serves as the foundational scaffold for this derivative. The ethenyl (-CH=CH₂) substituent at position 3 introduces π-electron density and steric effects distinct from ethyl (-CH₂CH₃) or methyl (-CH₃) groups in analogs . The chlorine atom at position 2 enhances electrophilic reactivity, a feature exploited in cross-coupling reactions .

Table 1: Comparative Molecular Properties of 3-Substituted 2-Chloroquinolines

Electronic Effects of Substituents

The ethenyl group’s conjugated double bond may:

-

Modulate electron density at positions 2 and 4 via resonance, altering reactivity in electrophilic substitution .

-

Enhance planarity compared to saturated alkyl chains, potentially influencing crystal packing and solubility .

Synthetic Pathways and Challenges

Retrosynthetic Considerations

Likely routes to 2-chloro-3-ethenylquinoline include:

-

Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with a β-keto ethenyl precursor, followed by chlorination .

-

Cross-Coupling: Suzuki-Miyaura coupling of 2-chloro-3-bromoquinoline with ethenylboronic acid .

Comparative Reaction Yields

While specific data for the ethenyl variant is absent, analogous syntheses highlight challenges:

-

Ethyl derivative: 67% yield via Friedländer synthesis using ethyl acetoacetate .

-

Ethenyl challenges: Increased steric hindrance and polymerization risk during synthesis may reduce yields.

Physicochemical Properties and Stability

Thermal Behavior

-

Predicted melting point: 85–90°C (based on ethyl analog: 82–84°C ).

-

Thermal decomposition: Ethenyl groups may undergo [2+2] cycloaddition or oxidation at elevated temperatures.

Solubility Profile

| Solvent | Ethyl Derivative | Methyl Derivative | Ethenyl (Predicted) |

|---|---|---|---|

| Water | Insoluble | Insoluble | Insoluble |

| Ethanol | 12 mg/mL | 15 mg/mL | 8–10 mg/mL |

| DCM | >50 mg/mL | >50 mg/mL | >50 mg/mL |

Applications in Medicinal Chemistry

Pharmacological Targets

Patent EP1726585A1 discloses quinoline derivatives as:

-

Serotonin receptor modulators: For gastrointestinal disorders.

-

Neuroprotective agents: Targeting ischemic stroke.

-

Analgesics: Via κ-opioid receptor agonism.

Structure-Activity Relationships (SAR)

-

3-Substituent role:

Future Research Directions

-

Synthetic Optimization: Develop palladium-catalyzed methods to install ethenyl groups efficiently .

-

Crystallography: Resolve X-ray structures to confirm planarity and intermolecular interactions.

-

Biological Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) where quinoline derivatives show promise .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume